An In-depth Technical Guide to the Synthesis of N-Fmoc-N-hexyl-glycine
An In-depth Technical Guide to the Synthesis of N-Fmoc-N-hexyl-glycine
Introduction: The Significance of N-Alkylated Amino Acids in Drug Discovery
In the landscape of modern drug development and peptide chemistry, N-alkylated amino acids are indispensable building blocks. Their incorporation into peptide chains offers a powerful strategy to modulate conformational properties, enhance metabolic stability, and improve membrane permeability. The N-hexyl substitution on the glycine backbone, combined with the crucial fluorenylmethyloxycarbonyl (Fmoc) protecting group, renders N-Fmoc-N-hexyl-glycine a valuable reagent for solid-phase peptide synthesis (SPPS), particularly in the construction of peptoids and other peptidomimetics.[1] This guide provides a comprehensive overview of a reliable synthetic route to N-Fmoc-N-hexyl-glycine, underpinned by established chemical principles and practical laboratory insights.
Strategic Considerations for the Synthesis of N-Fmoc-N-hexyl-glycine
The synthesis of N-Fmoc-N-hexyl-glycine can be approached from two primary retrosynthetic pathways:
-
Route A: N-Alkylation of Fmoc-glycine. This strategy involves the direct alkylation of the commercially available Fmoc-glycine with a suitable hexylating agent, such as hexyl bromide.
-
Route B: Fmoc Protection of N-hexyl-glycine. This alternative route begins with the synthesis of the N-hexyl-glycine intermediate, followed by the protection of the secondary amine with Fmoc-Cl.
While both routes are chemically sound, Route B is often favored in a laboratory setting for several reasons. The initial synthesis of N-hexyl-glycine is a straightforward and high-yielding reaction.[2][3] Subsequently, the Fmoc protection of the resulting secondary amine is a well-established and generally clean transformation.[4] This step-wise approach allows for the purification of the intermediate, N-hexyl-glycine, ensuring that the final Fmoc protection step proceeds with a clean substrate, simplifying the final purification.
This guide will therefore focus on a detailed protocol for Route B.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of N-Fmoc-N-hexyl-glycine via the Fmoc protection of N-hexyl-glycine.
Caption: The reaction mechanism for the reductive amination of glycine with hexanal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glycine | 75.07 | 7.51 g | 0.1 |
| Hexanal | 100.16 | 11.02 g (13.5 mL) | 0.11 |
| Sodium Cyanoborohydride | 62.84 | 6.91 g | 0.11 |
| Methanol | 32.04 | 200 mL | - |
| Acetic Acid | 60.05 | ~2 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 7.51 g (0.1 mol) of glycine in 200 mL of methanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde: To the stirred solution, add 11.02 g (13.5 mL, 0.11 mol) of hexanal.
-
pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 6. The pH can be monitored using pH paper. This acidic condition facilitates imine formation.
-
Addition of Reducing Agent: In a separate beaker, dissolve 6.91 g (0.11 mol) of sodium cyanoborohydride in a minimal amount of methanol and add it portion-wise to the reaction mixture over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the evolution of gas ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous residue is washed three times with diethyl ether to remove any unreacted hexanal and other organic impurities.
-
The aqueous layer, containing the product as the hydrochloride salt, is then concentrated under reduced pressure to yield a crude solid.
-
-
Purification: The crude N-hexyl-glycine can be purified by recrystallization from a mixture of ethanol and water.
Part 2: Fmoc Protection of N-hexyl-glycine
The final step involves the protection of the secondary amine of N-hexyl-glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. [4] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-hexyl-glycine | 159.21 | 15.92 g | 0.1 |
| Fmoc-Cl | 258.69 | 28.46 g | 0.11 |
| Sodium Bicarbonate | 84.01 | 21.00 g | 0.25 |
| Dioxane | 88.11 | 150 mL | - |
| Water | 18.02 | 150 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
Procedure:
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 15.92 g (0.1 mol) of N-hexyl-glycine and 21.00 g (0.25 mol) of sodium bicarbonate in a mixture of 150 mL of dioxane and 150 mL of water.
-
Addition of Fmoc-Cl: In a separate beaker, dissolve 28.46 g (0.11 mol) of Fmoc-Cl in 50 mL of dioxane. Add this solution dropwise to the vigorously stirred N-hexyl-glycine solution over a period of 1 hour at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for an additional 4-6 hours. Monitor the reaction by TLC (ethyl acetate:hexane 1:1) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with 1M HCl. A white precipitate of N-Fmoc-N-hexyl-glycine should form.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-Fmoc-N-hexyl-glycine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from an ethyl acetate/hexane mixture can yield the pure product. [5]
Characterization of N-Fmoc-N-hexyl-glycine
The identity and purity of the synthesized N-Fmoc-N-hexyl-glycine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. Expected peaks in the ¹H NMR spectrum would include signals corresponding to the hexyl chain, the glycine methylene protons, and the aromatic protons of the Fmoc group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₂₃H₂₇NO₄ is approximately 382.2 m/z.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product can be assessed by reverse-phase HPLC.
Troubleshooting and Expert Insights
-
Incomplete Reductive Amination: If the reductive amination stalls, ensure the pH is maintained around 6. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will inhibit imine formation.
-
Low Yield in Fmoc Protection: Ensure vigorous stirring during the addition of Fmoc-Cl to maintain a high interfacial area between the aqueous and organic phases. The use of fresh, high-purity Fmoc-Cl is also critical.
-
Purification Challenges: N-Fmoc-N-hexyl-glycine is a relatively nonpolar compound. During column chromatography, a solvent system with a low polarity (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) will provide the best separation.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of N-Fmoc-N-hexyl-glycine, a valuable building block for peptide and peptoid synthesis. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this compound in high purity, enabling its successful application in the development of novel therapeutic agents and research tools.
References
- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents.
-
Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method - ResearchGate. Available at: [Link]
-
Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. Available at: [Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves | Request PDF - ResearchGate. Available at: [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. Available at: [Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves - PubMed. Available at: [Link]
-
N-Fmoc-N-hexyl-glycine | C23H27NO4 | CID 137795115 - PubChem - NIH. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact time, 2 s recycle delay)... - ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]
-
6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Photoredox Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-alkyl-1,4-dihydropyridines - Kyung Hee University. Available at: [Link]
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Photoredox-Catalyzed Oxidative C–H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines | Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent - ResearchGate. Available at: [Link]
-
Variable temperature NMR characterization of a-glycine. Available at: [Link]
-
Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin - ResearchGate. Available at: [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Supporting Information for “Ultra-wideline N Solid-State NMR as a Method of Differentiating Polymorphs: Glycine as a Case Stud. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC - PubMed Central. Available at: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available at: [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. Available at: [Link]
-
Reductive alkylation of an amino acid - ResearchGate. Available at: [Link]
-
Glycine as a 13 C CPMAS Setup Sample - University of Ottawa NMR Facility Blog. Available at: [Link]
-
Variable temperature NMR characterization of α-glycine | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
